![molecular formula C22H23N5O3 B2855522 N-(4-(4-phenethylpiperazine-1-carbonyl)oxazol-2-yl)isonicotinamide CAS No. 1797578-54-1](/img/structure/B2855522.png)
N-(4-(4-phenethylpiperazine-1-carbonyl)oxazol-2-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazole derivatives are a part of a large number of drugs and biologically relevant molecules .
Synthesis Analysis
The synthesis of oxazole derivatives often involves the use of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Wissenschaftliche Forschungsanwendungen
Pyruvate Kinase Deficiency Treatment
This compound has been associated with the treatment of Pyruvate Kinase Deficiency (PKD) , a condition affecting red blood cells. It is related to the pyruvate kinase R (PKR) enzyme, which can be deficient due to mutations in the PKLR gene. The compound may serve as an activator for PKR, offering potential therapeutic benefits for PKD and related conditions such as thalassemia, sickle cell disease, and various forms of anemia .
Antiproliferative Agent in Cancer Therapy
Research indicates that derivatives of this compound exhibit antiproliferative properties . They have been tested in vitro against a panel of human cancer cell lines, including prostate, colorectal adenocarcinoma, breast, and hepatocellular cancers. The compound’s efficacy in inhibiting cancer cell growth suggests its potential as a cancer therapeutic agent .
Organometallic Compound Synthesis
The compound is used in the synthesis of novel organometallic compounds , particularly those involving tin (IV) carboxylates. These compounds have shown significant activity in antiproliferative assays, indicating their potential application in developing new cancer treatments .
Pharmacological Research
Due to its complex structure, this compound is of interest in pharmacological research, particularly in the study of drug-receptor interactions . Its structure allows for the exploration of binding affinities and the development of receptor models .
Chemical Biology
In chemical biology, the compound can be used to study cell signaling pathways . Its ability to interact with various cellular components makes it a valuable tool for dissecting complex biological processes .
Medicinal Chemistry
In medicinal chemistry, the compound serves as a lead compound for drug design. Its structure provides a scaffold for the development of new drugs with improved efficacy and reduced side effects .
Bioorganic Chemistry
The compound’s role in bioorganic chemistry involves the study of biomolecular interactions . It can be used to understand how organic molecules, such as drugs, interact with biological systems .
Enzyme Activation Research
Lastly, the compound may be involved in research related to enzyme activation . By acting as an activator for specific enzymes, it can help elucidate the mechanisms of enzyme function and regulation .
Wirkmechanismus
While the specific mechanism of action for “N-(4-(4-phenethylpiperazine-1-carbonyl)oxazol-2-yl)isonicotinamide” is not available, oxazole derivatives have been found to exhibit a range of biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
Eigenschaften
IUPAC Name |
N-[4-[4-(2-phenylethyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c28-20(18-6-9-23-10-7-18)25-22-24-19(16-30-22)21(29)27-14-12-26(13-15-27)11-8-17-4-2-1-3-5-17/h1-7,9-10,16H,8,11-15H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMGAROETACLBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=COC(=N3)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-phenethylpiperazine-1-carbonyl)oxazol-2-yl)isonicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.